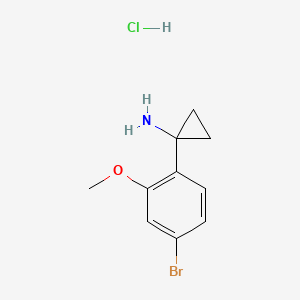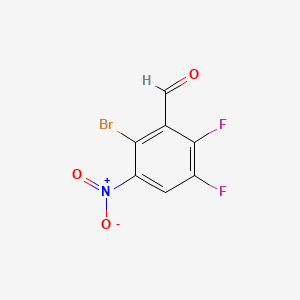
2-Bromo-5,6-difluoro-3-nitrobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5,6-difluoro-3-nitrobenzaldehyde is an organic compound with the molecular formula C7H2BrF2NO3 It is a derivative of benzaldehyde, featuring bromine, fluorine, and nitro functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5,6-difluoro-3-nitrobenzaldehyde typically involves multi-step organic reactions. One common method includes the bromination of 5,6-difluoro-3-nitrobenzaldehyde using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-5,6-difluoro-3-nitrobenzaldehyde can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzaldehydes.
Reduction: Formation of 2-Bromo-5,6-difluoro-3-aminobenzaldehyde.
Oxidation: Formation of 2-Bromo-5,6-difluoro-3-nitrobenzoic acid.
Applications De Recherche Scientifique
2-Bromo-5,6-difluoro-3-nitrobenzaldehyde is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and inhibition due to its reactive functional groups.
Medicine: Potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Bromo-5,6-difluoro-3-nitrobenzaldehyde involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the bromine and fluorine atoms can engage in halogen bonding and other non-covalent interactions. These interactions can affect the activity of enzymes or other biological molecules, leading to various biochemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-5,6-difluoro-3-nitrobenzoic acid
- 2-Bromo-5,6-difluoro-3-aminobenzaldehyde
- 4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazole
Uniqueness
2-Bromo-5,6-difluoro-3-nitrobenzaldehyde is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both bromine and fluorine atoms enhances its electrophilic properties, making it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
2866353-78-6 |
|---|---|
Formule moléculaire |
C7H2BrF2NO3 |
Poids moléculaire |
266.00 g/mol |
Nom IUPAC |
2-bromo-5,6-difluoro-3-nitrobenzaldehyde |
InChI |
InChI=1S/C7H2BrF2NO3/c8-6-3(2-12)7(10)4(9)1-5(6)11(13)14/h1-2H |
Clé InChI |
NLTGFGAXVUFXKZ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1F)F)C=O)Br)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



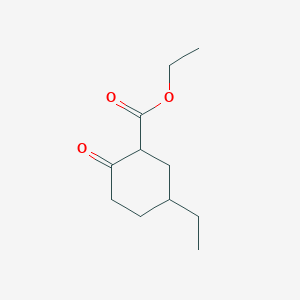
![(2S)-2-amino-N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-3-methylbutanamide dihydrochloride](/img/structure/B15299768.png)

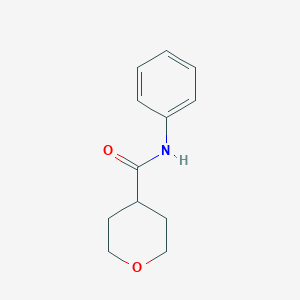
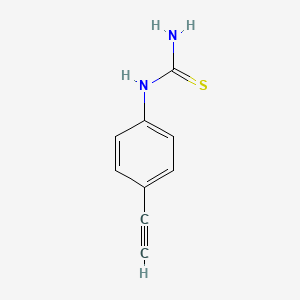

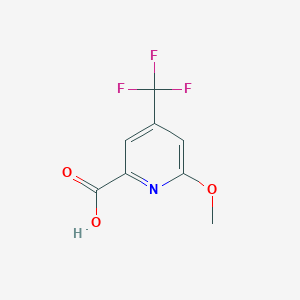
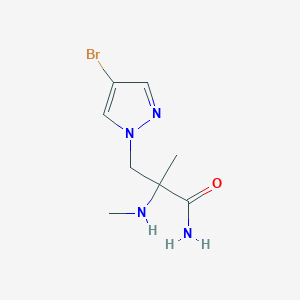
![Tert-butyl 7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride](/img/structure/B15299817.png)
![diethyl [(1E)-3-(1-aminocyclobutyl)prop-1-en-1-yl]phosphonate hydrochloride](/img/structure/B15299831.png)

![2-(3,5-Dimethylphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B15299841.png)
